3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole
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Overview
Description
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, tert-butyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1H-pyrazole with tert-butyl lithium and difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while cross-coupling with a boronic acid can produce a biaryl compound .
Scientific Research Applications
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine and tert-butyl groups contribute to its overall chemical reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-tert-butylpyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-Bromo-1-tert-butyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of difluoromethyl, which can affect its biological activity and chemical behavior.
Uniqueness
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole is unique due to the presence of both tert-butyl and difluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-1-tert-butyl-4-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2/c1-8(2,3)13-4-5(7(10)11)6(9)12-13/h4,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCNDFTJXLIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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